Methyl 6-O-Trityl-alpha-D-galactopyranoside
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Overview
Description
Methyl 6-O-Trityl-alpha-D-galactopyranoside is a specialty product used in proteomics research . It has an empirical formula of C26H28O6 and a molecular weight of 436.50 . This compound is considered an indispensable biomedical compound, showing immense potential in studying various ailments such as cancer, cardiovascular disorders, and neurological maladies .
Molecular Structure Analysis
The molecular structure of Methyl 6-O-Trityl-alpha-D-galactopyranoside is represented by the SMILES string: O [C@@H]1 [C@@H] (O) [C@@H] (OC)O [C@H] (COC (C2=CC=CC=C2) (C3=CC=CC=C3)C4=CC=CC=C4) [C@@H]1O . This notation represents the 3D structure of the molecule, including the configuration of each chiral center.Physical And Chemical Properties Analysis
Methyl 6-O-Trityl-alpha-D-galactopyranoside has an optical activity of [α]22/D +55.0°, c = 0.5% in methanol . It is typically stored at a temperature of -20°C .Scientific Research Applications
Biomedical Research
Methyl 6-O-trityl-a-D-galactopyranoside is an indispensable biomedical compound, manifesting immense potential in studying an array of ailments such as cancer, cardiovascular disorders, and neurological maladies .
Chemical Synthesis
This compound can be used in the synthesis of other complex molecules. For example, it can be used to generate chiral polyamines with various side-chain functionalities .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in various analytical techniques such as HPLC .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMNJUPQNEGOI-MQZWXTIWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-O-Trityl-alpha-D-galactopyranoside |
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